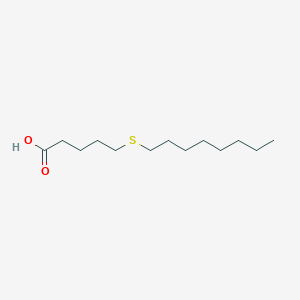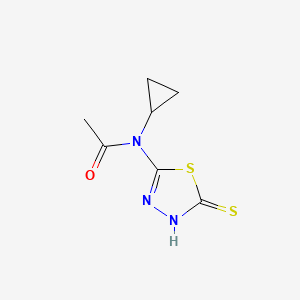
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds similar to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide has been characterized using X-ray crystallography . The crystal structure analysis provides insights into the intra and intermolecular hydrogen bonds that may influence the compound's biological activity . Additionally, conformational analysis using density functional theory (DFT) and Møller-Plesset (MP2) calculations has shown that certain conformers are more stable than others, which could affect the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the structural features such as the presence of a tetrahydrofuran ring and a pyridine moiety, as well as the amide linkage, suggest that the compound would exhibit typical properties of amides, including moderate polarity and the ability to engage in hydrogen bonding . These properties could influence the compound's solubility, stability, and interaction with biological molecules.
Case Studies and Biological Activity
The compounds synthesized in these studies have been evaluated for various biological activities, including antisecretory and antiulcer activities , anticancer activity , and effects on cell growth . For instance, N-Methyl-2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide, a compound with a similar structure, exhibited significant antisecretory and antiulcer activities . The biological activities of these compounds are influenced by their molecular structures, as different substitutions and modifications can lead to variations in activity . The case studies demonstrate the potential therapeutic applications of these compounds in treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of compounds related to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide in the synthesis of a wide array of heterocyclic compounds. For example, studies have shown the synthesis of new tetrahydropyrimidine-thiones and their derivatives, which are crucial in the development of pharmaceuticals and materials science (Fadda et al., 2013). These methodologies often involve reactions with haloketones, leading to the formation of various thiophene-pyrimidine and pyrimidothiazepine derivatives, highlighting the versatility of thiophene-containing compounds in synthetic chemistry.
Potential Anticancer and Antiallergic Agents
Several derivatives of thiophene-carboxamides have been investigated for their potential anticancer activities. Research has identified certain N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide compounds as orally active histone deacetylase inhibitors with significant antitumor activity, suggesting their promise as anticancer drugs (Zhou et al., 2008). Additionally, compounds exhibiting antiallergic properties have been synthesized, demonstrating the potential of thiophene-carboxamide derivatives in treating allergic reactions through the passive cutaneous anaphylaxis (PCA) assay (Honma et al., 1984).
Organic Synthesis Methodologies
The chemical structure of this compound lends itself to various organic synthesis applications, including the development of novel synthetic routes. For instance, research into palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions has facilitated the synthesis of heterocyclic derivatives like tetrahydrofuran and dioxolane, which are valuable in pharmaceutical synthesis (Bacchi et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been known to interact with their targets through covalent or non-covalent interactions . The formation and rupture of bonds in different environments can be used to achieve controlled drug release .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves oxidative addition and transmetalation .
Result of Action
Similar compounds have been known to exhibit significant activity against certain types of bacteria
Propiedades
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h2,4-6,8-9,13H,1,3,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFABDLGIBVBWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)
![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)
![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)
![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)
![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)

